molecular formula C26H18N2O3 B5211630 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide

Cat. No.: B5211630
M. Wt: 406.4 g/mol
InChI Key: PYYKSQYQKZGTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzoxazole ring, a hydroxyphenyl group, and a phenylbenzamide moiety, making it a molecule of interest for various scientific research applications.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-23-16-20(14-15-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYKSQYQKZGTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a metal catalyst or a nanocatalyst, to enhance the yield and selectivity of the product . The reaction conditions may vary, but common solvents include ethanol, methanol, and water, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction efficiency and scalability. The use of solid acid catalysts and microwave-assisted synthesis are also explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents, acids, or bases, depending on the desired substitution pattern .

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, quinones, and dihydrobenzoxazole compounds, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit protein tyrosine phosphatase-1B (PTB-1B), which is involved in insulin signaling pathways . The hydroxyphenyl group can also participate in redox reactions, contributing to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl group enhances its antioxidant properties, while the benzoxazole ring provides a versatile scaffold for various biological interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.